[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid
Overview
Description
[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid: is a chemical compound with the molecular formula C9H14F3NO2 and a molecular weight of 225.21 g/mol It is a piperidine derivative, characterized by the presence of a trifluoroethyl group attached to the piperidine ring
Mechanism of Action
Target of Action
It’s known that piperidine derivatives often interact with various receptors in the body, influencing their function .
Mode of Action
It’s known that the compound can influence chemical reactions, which suggests it may interact with its targets to induce changes .
Biochemical Pathways
Given its potential role in promoting chemical reactions, it may influence various biochemical pathways .
Result of Action
Its role in promoting chemical reactions suggests it may have various effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid. For instance, factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity .
Preparation Methods
The synthesis of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid involves several steps. One common synthetic route includes the reaction of piperidine with 2,2,2-trifluoroethyl bromide to form the intermediate compound, which is then subjected to further reactions to introduce the acetic acid moiety. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoroethyl group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form new derivatives.
Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed under acidic or basic conditions to yield the parent acid.
Scientific Research Applications
[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and metabolic conditions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar compounds to [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid include:
This compound hydrochloride: This compound has similar properties but includes a hydrochloride salt, which can affect its solubility and stability.
Piperidine derivatives: Other piperidine derivatives with different substituents on the piperidine ring can have varying biological activities and chemical properties.
Trifluoroethyl compounds: Compounds with the trifluoroethyl group attached to different core structures can exhibit unique properties due to the electron-withdrawing nature of the trifluoroethyl group.
Properties
IUPAC Name |
2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO2/c10-9(11,12)6-13-3-1-7(2-4-13)5-8(14)15/h7H,1-6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCQBESVKCIVOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)O)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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